molecular formula C23H28N6O6S B1672564 N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid CAS No. 78463-86-2

N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid

Cat. No.: B1672564
CAS No.: 78463-86-2
M. Wt: 516.6 g/mol
InChI Key: BOHDKBGWKRCEIT-VQAQLOKVSA-N
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Description

N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid: is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structure, which includes an azidoethyl group and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the ergoline core, which is derived from lysergic acid.

    Azidoethyl Group Introduction: The azidoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with an alkyl halide.

    Methanesulfonamide Formation: The methanesulfonamide moiety is formed by reacting methanesulfonyl chloride with an amine group on the ergoline core.

    Final Coupling: The final step involves coupling the azidoethyl and methanesulfonamide-modified ergoline with (Z)-2-butenedioate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethyl group, leading to the formation of nitro or nitrile derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ergoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the effects of ergoline derivatives on cellular processes. Its azido group makes it a useful tool for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.

Medicine

Medically, this compound has potential applications in the treatment of neurological disorders due to its ergoline core. It may also serve as a lead compound for the development of new drugs targeting specific receptors in the brain.

Industry

In the industrial sector, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets in the body. The ergoline core is known to interact with serotonin and dopamine receptors, modulating their activity. The azidoethyl group can participate in click chemistry reactions, allowing for the targeted delivery of the compound to specific sites in the body.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease.

Uniqueness

N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid is unique due to its combination of an azidoethyl group and a methanesulfonamide moiety

Properties

CAS No.

78463-86-2

Molecular Formula

C23H28N6O6S

Molecular Weight

516.6 g/mol

IUPAC Name

N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H24N6O2S.C4H4O4/c1-24-11-13(12-25(28(2,26)27)7-6-22-23-20)8-16-15-4-3-5-17-19(15)14(10-21-17)9-18(16)24;5-3(6)1-2-4(7)8/h3-5,8,10,16,18,21H,6-7,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18-;/m1./s1

InChI Key

BOHDKBGWKRCEIT-VQAQLOKVSA-N

Isomeric SMILES

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gyki 32887;  Gyki-32887;  Gyki32887;  RGH-7825;  RGH 7825;  RGH7825; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
Reactant of Route 2
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
Reactant of Route 3
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
Reactant of Route 4
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
Reactant of Route 5
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
Reactant of Route 6
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid

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